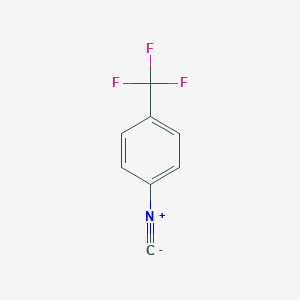

1-Isocyano-4-(trifluoromethyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-isocyano-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHAMDFHFAQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374783 | |

| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139032-23-8 | |

| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Isocyano-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide to Physicochemical Properties and Multicomponent Reactivity

Executive Summary

1-Isocyano-4-(trifluoromethyl)benzene (CAS: 139032-23-8), also known as 4-(trifluoromethyl)phenyl isocyanide, is a highly versatile bifunctional building block utilized extensively in modern synthetic organic chemistry and drug discovery. The molecule is characterized by the presence of an isocyanide (isonitrile) group—a unique divalent carbon species—and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF₃) group.

This technical guide provides an in-depth analysis of its physicochemical profile, structural dynamics, and its critical role in Isocyanide-based Multicomponent Reactions (IMCRs), specifically focusing on the synthesis of bioisosteric tetrazole scaffolds for pharmaceutical applications.

Physicochemical Profiling & Structural Dynamics

The physicochemical properties of 1-isocyano-4-(trifluoromethyl)benzene dictate its behavior in both synthetic environments and biological systems. The -CF₃ group significantly enhances the compound's lipophilicity (XLogP3 = 2.9) while simultaneously withdrawing electron density from the aromatic ring via strong inductive (-I) and mesomeric (-M) effects[1].

Quantitative Data Summary

| Property | Value | Source / Significance |

| IUPAC Name | 1-isocyano-4-(trifluoromethyl)benzene | Standard nomenclature[1] |

| CAS Number | 139032-23-8 | Unique chemical identifier[1][2] |

| Molecular Formula | C₈H₄F₃N | [1] |

| Molecular Weight | 171.12 g/mol | [1] |

| Exact Mass | 171.02958 Da | High-resolution mass spectrometry target[1] |

| XLogP3 | 2.9 | Indicates high lipophilicity, favorable for BBB penetration[1] |

| Topological Polar Surface Area | 4.4 Ų | Highly non-polar; limited hydrogen bonding capacity[1] |

Mechanistic Insight: The isocyanide carbon is formally divalent, possessing a lone pair and an empty p-orbital. Because the para-CF₃ group withdraws electron density, the isocyanide carbon becomes highly electrophilic compared to aliphatic isocyanides. This electronic tuning makes it exceptionally reactive toward nucleophilic attack during α-addition reactions.

Mechanistic Reactivity: The Power of the Isocyanide Group

The hallmark of 1-isocyano-4-(trifluoromethyl)benzene is its participation in Isocyanide-based Multicomponent Reactions (IMCRs) , such as the Ugi and Passerini reactions. In drug discovery, the Ugi-Azide 4-Component Reaction (U-4CR) is particularly valuable. By replacing the carboxylic acid component of a standard Ugi reaction with hydrazoic acid (or a safe surrogate like TMS-azide), the reaction yields a 1,5-disubstituted tetrazole. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, widely used to improve the pharmacokinetic profiles of drug candidates.

Fig 1. Mechanistic pathway of the Ugi-Azide multicomponent reaction forming a tetrazole scaffold.

Applications in Pharmaceutical Development

Calcium Channel Blockers (Neuropathic Pain)

1-Isocyano-4-(trifluoromethyl)benzene is a critical building block in the synthesis of novel tetrazole compounds that act as selective CaV2.2 calcium channel blockers. As detailed in patent literature (), these compounds inhibit substance P release in the spinal cord, demonstrating potent antinociceptive effects in models of chronic neuropathic pain[3].

Expert Note on Patent Nomenclature Integrity

When reviewing patent literature, researchers must be vigilant regarding nomenclature translation errors. For example, in the synthesis of indazole-3-carboxylic acid anti-tumor derivatives (), the text describes "1-isocyano-4-(trifluoromethyl)benzene" reacting directly with an amine to form a urea linkage[4].

Scientific Correction: Chemically, ureas are formed spontaneously from isocyanates (R-N=C=O), not isocyanides (R-N≡C), unless specific oxidative metal catalysis is employed. The CAS number for the isocyanate is 1548-13-6. This is a common mistranslation in translated patents where "isocyanato" is incorrectly rendered as "isocyano." True isocyanide reactivity is governed by α-additions (as seen in the Ugi reaction), not direct nucleophilic acyl substitutions.

Validated Experimental Methodologies

The following protocol details the synthesis of a 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole derivative via the Ugi-Azide MCR, utilizing a self-validating workflow to ensure high yield and purity[3].

Protocol: Ugi-Azide Synthesis of Tetrazole Derivatives

Step 1: Imine Pre-formation

-

Action: In a dry round-bottom flask, dissolve the primary amine (1.17 mmol) and the aldehyde/ketone (1.17 mmol) in anhydrous methanol (5 mL). Stir at room temperature for 5 hours.

-

Causality: Pre-forming the Schiff base (imine) is critical. If all four components are mixed simultaneously, the isocyanide may react directly with the aldehyde and the azide in a competing Passerini-type side reaction, significantly reducing the yield of the desired tetrazole.

Step 2: Isocyanide and Azide Addition

-

Action: To the stirring imine solution, add trimethylsilyl azide (TMS-N₃, 0.155 mL, 1.17 mmol) followed immediately by 1-isocyano-4-(trifluoromethyl)benzene (200 mg, 1.17 mmol). Stir the mixture for 48 hours at room temperature[3].

-

Causality: The isocyanide undergoes α-addition to the activated imine, generating a highly reactive nitrilium intermediate. The electron-withdrawing -CF₃ group accelerates this step by increasing the electrophilicity of the intermediate. TMS-azide then acts as a 1,3-dipole, trapping the nitrilium ion via a[3+2] cycloaddition to form the tetrazole ring.

Step 3: Self-Validation (In-Process Control)

-

Action: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the isocyanide peak (m/z 171.0) and the emergence of the product mass [M+H]⁺. This prevents premature termination of the slow cycloaddition step.

Step 4: Purification

-

Action: Filter the mixture to remove any precipitated impurities. Purify the crude solid via silica gel column chromatography (gradient elution: 0-100% EtOAc in iso-hexane)[3].

Fig 2. Self-validating experimental workflow for the synthesis of tetrazole derivatives.

Safety, Handling, and Storage

-

Toxicity & Odor: Like most low-molecular-weight isocyanides, 1-isocyano-4-(trifluoromethyl)benzene possesses a highly penetrating, repulsive odor and is toxic upon inhalation or skin contact. All manipulations must be performed in a properly ventilated fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or N₂). Exposure to moisture and ambient air can lead to slow hydrolysis, converting the reactive isocyanide into an inert formamide.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759412, 1-Isocyano-4-(trifluoromethyl)benzene". PubChem. Available at:[Link]

- Patel, S. et al. "Tetrazole compounds as calcium channel blockers". WIPO (PCT), WO2012004604A1, 2012.

- "Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof". China Patent Office, CN118206490B, 2024.

Sources

- 1. 4-(Trifluoromethyl)phenyl isocyanide | C8H4F3N | CID 2759412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. WO2012004604A1 - Tetrazole compounds as calcium channel blockers - Google Patents [patents.google.com]

- 4. CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof - Google Patents [patents.google.com]

Synthesis Mechanism and Protocol for 1-Isocyano-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Executive Summary & Chemical Context

1-Isocyano-4-(trifluoromethyl)benzene (CAS 139032-23-8), also known as 4-(trifluoromethyl)phenyl isocyanide, is a highly versatile building block utilized extensively in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as in coordination chemistry and drug discovery[1][2].

The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group on the para-position of the benzene ring significantly alters the electronic landscape of the molecule. It decreases the basicity of the precursor aniline and reduces the nucleophilicity of the intermediate formamide oxygen. Consequently, synthesizing this specific isocyanide requires a highly optimized, electrophilically aggressive dehydration strategy compared to standard aliphatic isocyanides[3]. This whitepaper details the causality, mechanistic dynamics, and self-validating experimental protocols required to synthesize this compound with high yield and purity.

Mechanistic Dynamics: The Ugi-Type Dehydration

The most reliable and scalable method for synthesizing aromatic isocyanides is the two-step Ugi-type dehydration[4][5]. The pathway consists of the N -formylation of 4-(trifluoromethyl)aniline followed by the base-promoted dehydration of the resulting formamide[2].

Step 1: Nucleophilic Acyl Substitution (Formylation)

The synthesis begins with the formylation of 4-(trifluoromethyl)aniline. Because the −CF3 group deactivates the amine, a highly reactive formylating agent—typically acetic formic anhydride (generated in situ from formic acid and acetic anhydride)—is required to drive the nucleophilic acyl substitution to completion.

Step 2: O-Phosphorylation and E2-Like Elimination (Dehydration)

The conversion of N -(4-(trifluoromethyl)phenyl)formamide to the terminal isocyanide is achieved using phosphorus oxychloride ( POCl3 ) in the presence of a tertiary amine base, such as triethylamine ( Et3N )[6][7].

-

Activation: The formamide oxygen attacks the highly electrophilic phosphorus atom of POCl3 , displacing a chloride ion to form a highly reactive O -phosphorylated intermediate[6].

-

Elimination: Triethylamine acts as an acid scavenger, removing the formyl proton in an E2-like elimination. This collapses the intermediate, expelling the dichlorophosphate leaving group and generating the terminal carbon-nitrogen triple bond ( R−N≡C )[2].

Two-step synthetic workflow for 1-Isocyano-4-(trifluoromethyl)benzene.

Mechanistic pathway of POCl3-mediated formamide dehydration.

Protocol Engineering: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

-

Causality of Choice: Acetic formic anhydride is utilized over simple refluxing formic acid to overcome the poor nucleophilicity of the deactivated aniline, preventing the need for harsh thermal conditions that could lead to side reactions.

Step-by-Step Methodology:

-

Reagent Generation: Charge a dry, argon-flushed round-bottom flask with acetic anhydride (1.2 equiv) and cool to 0 °C using an ice bath. Add formic acid (1.5 equiv) dropwise. Heat the mixture to 50 °C for 2 hours to generate acetic formic anhydride in situ.

-

Substrate Addition: Cool the mixture back to 0 °C. Dissolve 4-(trifluoromethyl)aniline (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise to the anhydride solution.

-

Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the UV-active aniline spot confirms complete formylation.

-

Workup: Concentrate the mixture under reduced pressure. Quench carefully with saturated aqueous NaHCO3 to neutralize residual acids. Extract with ethyl acetate, dry the organic layer over anhydrous Na2SO4 , and evaporate to yield the formamide as a solid.

Protocol B: POCl3-Mediated Dehydration to the Isocyanide

-

Causality of Choice: While milder reagents like Burgess reagent or p -TsCl are excellent for aliphatic isocyanides[3][8], they often fail or require extended heating for electron-deficient aromatic formamides. POCl3 provides the intense electrophilicity required. Et3N is used in excess to act as both the base and a green co-solvent, minimizing the E-factor[6][7].

Step-by-Step Methodology:

-

Preparation: Dissolve N -(4-(trifluoromethyl)phenyl)formamide (1.0 equiv) in anhydrous dichloromethane (DCM) or neat triethylamine ( Et3N , 5.0 equiv) under an argon atmosphere[6][9]. Cool the system strictly to 0 °C.

-

Electrophilic Addition: Add POCl3 (1.2 equiv) dropwise over 15–20 minutes. Critical Causality: The addition must be slow. The O -phosphorylation is highly exothermic; thermal spikes will lead to the decomposition of the sensitive isocyanide product[2].

-

Reaction Propagation: Stir the mixture for 30 to 60 minutes at 0 °C.

-

Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar formamide (low Rf ) will convert to the highly non-polar isocyanide (high Rf ). Proceed to workup only when the formamide is fully consumed to prevent severe emulsion issues during extraction.

-

Quench & Workup: Pour the reaction mixture directly into an ice-cold saturated Na2CO3 solution. Critical Causality: Immediate basic neutralization is mandatory. If the local pH drops, the isocyanide will undergo acid-catalyzed hydration back to the formamide.

-

Purification: Extract with DCM, dry over anhydrous K2CO3 , and concentrate. Purify via flash column chromatography using neutral alumina (silica gel can cause partial degradation) to yield 1-Isocyano-4-(trifluoromethyl)benzene as a pale liquid/solid[8][10].

Quantitative Benchmarks & Optimization Data

The table below summarizes the quantitative parameters and comparative efficiencies of different dehydration reagents for this specific electron-deficient substrate.

| Parameter | Formylation Step | Dehydration ( POCl3 / Et3N ) | Dehydration (Burgess / p -TsCl) |

| Reagents | HCOOH, Ac2O | POCl3 , Et3N | p -TsCl or Burgess, Base |

| Temperature | 0 °C to RT | 0 °C | 50 °C to Reflux |

| Reaction Time | 4 hours | < 1 hour[6] | 2 to 12 hours[8] |

| Typical Yield | > 90% | 75% – 85% | 40% – 60% |

| E-Factor | Low | Moderate (5.5 in neat Et3N )[6] | High[3] |

| Substrate Suitability | Universal | Optimal for −CF3 deactivated rings | Poor for deactivated aromatics |

References

- ChemicalBook. "1-ISOCYANO-4-(TRIFLUOROMETHYL)BENZENE | 139032-23-8". Source: chemicalbook.com.

- BLDpharm. "Isocyanides". Source: bldpharm.com.

- Academia.edu. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent". Source: academia.edu.

- Organic Letters. "Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene". Source: acs.org.

- Beilstein Journals. "A trustworthy mechanochemical route to isocyanides". Source: beilstein-journals.org.

- Green Chemistry. "A more sustainable and highly practicable synthesis of aliphatic isocyanides". Source: rsc.org.

- MDPI Molecules / PMC. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent". Source: mdpi.com.

- The Journal of Organic Chemistry. "A Sequential Ugi Multicomponent/Cu-Catalyzed Azide–Alkyne Cycloaddition Approach for the Continuous Flow Generation of Cyclic Peptoids". Source: acs.org.

Sources

- 1. 1-ISOCYANO-4-(TRIFLUOROMETHYL)BENZENE | 139032-23-8 [chemicalbook.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - A trustworthy mechanochemical route to isocyanides [beilstein-journals.org]

- 6. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Isocyanides) | BLDpharm [bldpharm.com]

1-Isocyano-4-(trifluoromethyl)benzene MSDS and safety handling guidelines

Strategic Applications, Safety Data, and Handling Protocols in Drug Discovery

Executive Summary

In modern drug discovery, the incorporation of fluorine—particularly the trifluoromethyl (–CF 3 ) group—is a fundamental strategy to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 1-Isocyano-4-(trifluoromethyl)benzene (CAS: 139032-23-8) serves as a critical bifunctional building block. It provides both the highly reactive isocyanide moiety required for multicomponent reactions (MCRs) and the pharmacologically privileged para-trifluoromethylphenyl pharmacophore[1].

As a Senior Application Scientist, I have observed that while this reagent accelerates the synthesis of complex peptidomimetics and heterocyclic scaffolds (such as indazole-3-carboxylic acid derivatives for oncology[1] and tetrazole-based calcium channel blockers[2]), its acute toxicity and volatility demand rigorous, self-validating safety protocols. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) guidelines with field-proven experimental workflows, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Structural Rationale

The utility of 1-Isocyano-4-(trifluoromethyl)benzene lies in its unique electronic profile. The strongly electron-withdrawing –CF 3 group pulls electron density away from the aromatic ring and, by extension, the isocyanide carbon.

Causality in Reactivity: This electronic depletion makes the isocyanide carbon significantly more electrophilic than standard aliphatic isocyanides (e.g., tert-butyl isocyanide). Consequently, it exhibits accelerated kinetics during the α -addition step of the Ugi Four-Component Reaction (Ugi-4CR). However, this same electrophilicity makes the intermediate nitrilium ion highly susceptible to premature hydrolysis. Therefore, reactions utilizing this compound must be run under strictly anhydrous conditions to prevent the formation of truncated formamide byproducts.

Table 1: Chemical Identification & Physicochemical Properties

| Parameter | Data / Specification |

| Chemical Name | 1-Isocyano-4-(trifluoromethyl)benzene |

| Common Synonyms | 4-(Trifluoromethyl)phenyl isocyanide; 4-Isocyanobenzotrifluoride[3] |

| CAS Registry Number | 139032-23-8[4] |

| Molecular Formula | C 8 H 4 F 3 N[4] |

| Molecular Weight | 171.12 g/mol [4] |

| Appearance | Colorless to pale yellow liquid / low-melting solid |

| Storage Requirements | Cold-chain transport; Store at -20°C under inert gas (Argon/N 2 ) |

Core Safety Data Sheet (MSDS) & Hazard Mitigation

Isocyanides are notorious for their penetrating, repulsive odor and cyanide-like toxicity. 1-Isocyano-4-(trifluoromethyl)benzene is classified under UN 2810 (Toxic liquid, organic, n.o.s.) . The toxicity stems from the isocyanide group's ability to coordinate with the iron in cytochrome c oxidase, disrupting cellular respiration.

Table 2: GHS Hazard Classification & Mitigation Strategy

| GHS Hazard Statement[3] | Causality & Biological Mechanism | Required Engineering Controls & PPE |

| H301 / H311 / H331: Toxic if swallowed, in contact with skin, or inhaled. | Binds to metalloenzymes, inhibiting oxidative phosphorylation. | Class II Type B2 biological safety cabinet or high-flow chemical fume hood. |

| H315 / H319: Causes skin and serious eye irritation. | Lipophilic –CF 3 group enhances rapid dermal and mucosal penetration. | Double-gloving (Nitrile over Neoprene), splash goggles, and face shield. |

| H335: May cause respiratory irritation. | High vapor pressure at room temperature volatilizes the reactive –NC group. | Respirator with organic vapor cartridges (if handled outside a closed system). |

Mechanistic Pathways & Workflows

To maximize the yield of complex drug scaffolds while minimizing exposure, the synthetic workflow must be treated as a closed, self-validating system. Below is the mechanistic pathway of the Ugi-4CR utilizing this specific reagent.

Figure 1: Mechanistic pathway of the Ugi-4CR utilizing 1-Isocyano-4-(trifluoromethyl)benzene.

Protocol 1: Anhydrous Ugi-4CR for Tetrazole Precursors

This protocol is adapted for the synthesis of complex pharmaceutical intermediates, ensuring high atom economy and operator safety.

Objective: Synthesize a substituted α -amino amide utilizing 1-Isocyano-4-(trifluoromethyl)benzene.

-

System Preparation: Flame-dry a 50 mL Schlenk flask. Purge with Argon for 15 minutes. All subsequent steps must be performed inside a certified fume hood.

-

Imine Formation: Add 1.0 mmol of the target aldehyde and 1.0 mmol of the primary amine to 5.0 mL of anhydrous Methanol (MeOH). Stir at room temperature for 2 hours.

-

Self-Validation: Monitor by LC-MS. Do not proceed until the aldehyde peak is completely consumed, as residual water from imine formation can hydrolyze the isocyanide. Add 100 mg of activated 4Å molecular sieves if necessary.

-

-

Acid Addition: Add 1.0 mmol of the carboxylic acid component. Stir for 10 minutes to ensure complete protonation to the iminium ion.

-

Isocyanide Addition (Critical Step): Using a gas-tight syringe, carefully transfer 1.0 mmol (171.1 mg) of 1-Isocyano-4-(trifluoromethyl)benzene into the reaction mixture.

-

Causality: The addition is done last. The Mumm rearrangement (Figure 1) is the thermodynamic sink of this reaction. By ensuring the iminium and carboxylate are fully formed prior to isocyanide addition, we drive the reaction rapidly toward the stable amide, preventing the buildup of the toxic, volatile isocyanide in the reaction matrix.

-

-

Reaction Monitoring: Stir at room temperature for 12-24 hours. The disappearance of the characteristic foul odor is a crude, secondary indicator of conversion, but primary validation must be done via TLC (UV active at 254 nm due to the benzene ring).

-

Workup: Filter through a pad of Celite to remove sieves. Concentrate under reduced pressure only after ensuring complete consumption of the isocyanide (to prevent contaminating the rotary evaporator).

Isocyanide Quenching and Disposal

Improper disposal of isocyanides poses severe inhalation hazards to laboratory personnel. The isocyanide carbon is in a formal divalent state; it must be oxidized or hydrolyzed to a non-volatile, stable functional group before disposal.

Figure 2: Standard operating procedure for the safe handling and disposal of isocyanide reagents.

Protocol 2: Acid-Catalyzed Hydrolysis Quenching

Do NOT use bleach (NaOCl) if your reaction mixture contains acidic components or amines, as this can generate deadly chlorine gas or explosive chloramines. Acidic hydrolysis is the safest universal method.

-

Preparation of Quench Solution: In a dedicated beaker inside the fume hood, prepare a solution of 1M HCl in Methanol (10 mL of quench solution per 1 mmol of suspected residual isocyanide).

-

Hydrolysis: Slowly add all contaminated glassware, syringes, and reaction waste into the quench solution.

-

Causality: The acid protonates the isocyanide carbon, making it highly susceptible to nucleophilic attack by water/methanol, rapidly converting the toxic isocyanide into 4-(trifluoromethyl)phenylformamide.

-

-

Validation: Stir the quenching mixture for a minimum of 2 hours. The system is self-validating: the complete cessation of the distinct isocyanide odor confirms the destruction of the functional group.

-

Disposal: Neutralize the solution with saturated NaHCO 3 until pH 7 is reached, then dispose of it in the standard halogenated organic waste stream.

References

- hxchem.net. "1-Isocyano-4-(trifluoromethyl)benzene/CAS:139032-23-8".

- PubChem. "4-(Trifluoromethyl)phenyl isocyanide | C8H4F3N | CID 2759412". National Institutes of Health.

- BLD Pharm. "139032-23-8 | 1-Isocyano-4-(trifluoromethyl)benzene SDS".

- Google Patents. "CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof".

- Google Patents. "WO2012004604A1 - Tetrazole compounds as calcium channel blockers".

Sources

- 1. CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof - Google Patents [patents.google.com]

- 2. WO2012004604A1 - Tetrazole compounds as calcium channel blockers - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethyl)phenyl isocyanide | C8H4F3N | CID 2759412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isocyano-4-(trifluoromethyl)benzene/CAS:139032-23-8-HXCHEM [hxchem.net]

1H and 13C NMR Spectral Analysis of 1-Isocyano-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Executive Summary

1-Isocyano-4-(trifluoromethyl)benzene, commonly referred to as 4-trifluoromethylphenyl isocyanide, is a highly electron-deficient aryl isocyanide. In recent years, it has become a critical ancillary ligand in organometallic chemistry, specifically in the development of deep-blue phosphorescent iridium(III) complexes for OLED technologies . Because the isocyano (-NC) and trifluoromethyl (-CF3) groups exert strong, competing electronic effects on the aromatic core, the nuclear magnetic resonance (NMR) profile of this molecule is highly distinctive. This whitepaper provides an authoritative breakdown of its 1 H and 13 C NMR spectra, elucidating the causality behind its chemical shifts, spin-spin coupling phenomena, and the self-validating protocols required for its synthesis and characterization.

Structural and Electronic Fundamentals

The structural uniqueness of 1-isocyano-4-(trifluoromethyl)benzene lies in its dual electron-withdrawing substituents situated in a para relationship.

-

The Trifluoromethyl Group (-CF3): Operates primarily through strong inductive electron withdrawal (-I effect) and hyperconjugation. This heavily deshields the ortho protons and introduces complex 19 F- 13 C heteronuclear spin-spin coupling across multiple bonds.

-

The Isocyano Group (-NC): Acts as a strong π -acid and inductive electron-withdrawing group. Unlike nitriles (-CN), the isocyanide carbon is coordinated directly to the nitrogen, which possesses a quadrupolar nucleus ( 14 N, Spin I=1 ). This induces rapid quadrupolar relaxation, leading to characteristic peak broadening for adjacent carbon atoms.

Logical causality of spin-spin coupling and quadrupolar relaxation in 13C NMR spectra.

Quantitative Spectral Data

The tables below summarize the quantitative NMR assignments based on high-resolution multinuclear NMR analysis in deuterated chloroform (CDCl 3 ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| H-3, H-5 | 7.67 | d | 8.4 | 2H | Aromatic protons ortho to -CF 3 |

| H-2, H-6 | 7.50 | d | 8.4 | 2H | Aromatic protons ortho to -NC |

Note: The system approximates an AA'BB' spin system. The strong electron-withdrawing nature of the -CF 3 group deshields H-3/H-5 more significantly than the -NC group deshields H-2/H-6.

Table 2: 13 C{ 1 H} NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |

| -N ≡ C | 166.0 | br s | - | Terminal isocyanide carbon |

| C-4 | 131.0 | q | 33.0 ( 2J ) | Aromatic carbon ipso to -CF 3 |

| C-1 | 129.5 | br s | - | Aromatic carbon ipso to -NC |

| C-3, C-5 | 126.8 | q | 3.8 ( 3J ) | Aromatic carbons ortho to -CF 3 |

| C-2, C-6 | 126.5 | s | - | Aromatic carbons ortho to -NC |

| -CF 3 | 123.4 | q | 272.0 ( 1J ) | Trifluoromethyl carbon |

Mechanistic Interpretation of Spectral Features

To utilize this ligand effectively in the synthesis of bis-cyclometalated complexes , one must understand the origins of its spectral signatures:

-

Heteronuclear 19 F- 13 C Coupling: Fluorine-19 is a 100% naturally abundant, Spin 1/2 nucleus. It couples strongly with the 13 C nuclei through the σ -bond framework. The carbon directly attached to the fluorines (-CF 3 ) splits into a massive quartet ( 1J≈272 Hz). This coupling propagates through the aromatic ring, splitting the ipso carbon (C-4) into a smaller quartet ( 2J≈33 Hz) and the ortho carbons (C-3, C-5) into fine quartets ( 3J≈3.8 Hz).

-

Quadrupolar Broadening: The nitrogen atom ( 14 N) possesses an asymmetrical charge distribution (quadrupole moment). In the linear isocyanide geometry, the electric field gradient causes rapid relaxation of the 14 N spin states. Consequently, the 13 C nuclei directly attached to it (the terminal -N ≡ C carbon and the C-1 aromatic carbon) experience a "washing out" of their expected J -coupling, resulting in broad singlets (br s) rather than sharp triplets.

Self-Validating Experimental Protocols

Due to the inherent instability and distinct odor of aryl isocyanides, their synthesis and characterization must follow a strict, self-validating workflow . The protocol below ensures that each step mathematically or spectroscopically proves the success of the prior step.

Self-validating workflow for the synthesis and spectroscopic verification of the isocyanide.

Step-by-Step Methodology

Step 1: Formylation of 4-(Trifluoromethyl)aniline

-

Action: React 4-(trifluoromethyl)aniline with acetic formic anhydride (generated in situ from formic acid and acetic anhydride) at 0 °C to room temperature.

-

Causality: Acetic formic anhydride is a highly reactive, sterically accessible formylating agent. It selectively attacks the nucleophilic amine without causing undesired acetylation, yielding N-(4-(trifluoromethyl)phenyl)formamide.

Step 2: Dehydration to the Isocyanide

-

Action: Dissolve the formamide in dry CH 2 Cl 2 . Add triethylamine (Et 3 N, 3.0 equiv), cool to 0 °C, and add phosphorus oxychloride (POCl 3 , 1.2 equiv) dropwise.

-

Causality: POCl 3 acts as a dehydrating agent by activating the formamide carbonyl oxygen, converting it into a superior leaving group. Et 3 N serves a dual purpose: it neutralizes the generated HCl and acts as the base to drive the elimination of the activated oxygen, forming the -N ≡ C triple bond.

Step 3: Orthogonal Self-Validation (IR Spectroscopy)

-

Action: Before utilizing expensive NMR time, run an ATR-FTIR spectrum of the crude oil.

-

Causality: The formamide precursor exhibits a strong C=O stretch at ~1690 cm −1 . The successful formation of the isocyanide is definitively proven by the total disappearance of the C=O stretch and the emergence of a sharp, intense -N ≡ C stretching band at ~2120 cm −1 . If the 2120 cm −1 band is absent, the reaction has failed, preventing downstream errors.

Step 4: NMR Sample Preparation and Acquisition

-

Action: Dissolve 15 mg of the validated product in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Acquire 1 H (16 scans, d1=1.0 s) and 13 C{ 1 H} (1024 scans, d1=2.0 s) spectra.

-

Causality: CDCl 3 provides the necessary deuterium lock for the spectrometer. TMS acts as the internal 0.00 ppm reference. The extended relaxation delay ( d1=2.0 s) and high scan count for 13 C are critical due to the low natural abundance of 13 C (1.1%) and the long T1 relaxation times of the unprotonated carbons (C-1, C-4, -CF 3 , and -NC).

References

-

Cyano-Isocyanide Iridium(III) Complexes with Pure Blue Phosphorescence. Inorganic Chemistry (ACS Publications).[Link]

-

Bis-Cyclometalated Iridium Complexes with Chelating Dicarbene Ancillary Ligands. Organometallics (ACS Publications).[Link]

-

Blue-phosphorescent bis-cyclometalated iridium complexes with aryl isocyanide ancillary ligands. National Science Foundation (NSF Public Access Repository).[Link]

The Infrared (IR) Stretching Frequency of 1-Isocyano-4-(trifluoromethyl)benzene: A Mechanistic and Practical Guide

Abstract

1-Isocyano-4-(trifluoromethyl)benzene, commonly referred to as 4-trifluoromethylphenyl isocyanide (4-CF₃-PhNC), is a highly versatile π -acidic and σ -donating ancillary ligand utilized in the synthesis of advanced transition metal complexes (e.g., phosphorescent iridium emitters). This technical guide provides an in-depth analysis of its infrared (IR) stretching frequency ( νC≡N ), explores the causality behind its spectral shifts upon metal coordination, and outlines a self-validating experimental protocol for its application in organometallic synthesis.

The Electronic Architecture of 4-Trifluoromethylphenyl Isocyanide

In coordination chemistry, the isocyanide carbon acts as both a σ -donor and a π -acceptor. The presence of the strongly electron-withdrawing para-trifluoromethyl (-CF₃) group fundamentally alters the electron density across the isocyano (-N≡C) moiety compared to an unsubstituted phenyl isocyanide.

In its uncoordinated (free) state, the C≡N stretching frequency ( νC≡N ) of 4-CF₃-PhNC is documented at 2121 cm⁻¹ [1]. This baseline frequency serves as a critical diagnostic tool for researchers; any deviation from this value upon complexation provides direct, quantifiable insight into the electronic environment of the coordinated metal center [1].

Causality in Coordination: The Push-Pull Dynamics

When 4-CF₃-PhNC coordinates to a transition metal, the νC≡N frequency shifts due to two competing orbital interactions, often described by the Blyholder model:

-

σ -Donation (Hypsochromic/Blue Shift): The lone pair on the isocyanide carbon is slightly antibonding with respect to the internal C≡N bond. Donating this electron density to the metal center strengthens the C≡N bond, increasing the vibrational force constant and shifting the IR frequency to higher wavenumbers [1].

-

π -Backbonding (Bathochromic/Red Shift): The metal donates d -electron density back into the strongly antibonding π∗ orbital of the isocyanide ligand. This interaction weakens the C≡N bond, decreasing the IR frequency [1].

Because the -CF₃ group is highly electron-withdrawing, 4-CF₃-PhNC is a stronger π -acceptor than standard alkyl or aryl isocyanides. However, when coordinated to electron-deficient or high-oxidation-state metals (such as Ir³⁺), the metal lacks sufficient d -electron density for robust π -backbonding. Consequently, σ -donation dominates the interaction, resulting in a net positive shift ( Δν>0 ) [2].

Fig 1: Orbital interactions dictating the IR stretching frequency shift in 4-CF3-PhNC complexes.

Quantitative Data Analysis: Spectral Shifts

The magnitude of the νC≡N shift directly correlates with the electrophilic character of the coordinated isocyanide carbon. A larger positive Δν indicates higher susceptibility to nucleophilic attack—a property frequently exploited in the synthesis of acyclic diaminocarbene (ADC) complexes [2].

| Compound / Complex | Metal State | νC≡N (cm⁻¹) | ΔνC≡N (cm⁻¹) | Electronic Implication |

| 1-Isocyano-4-(trifluoromethyl)benzene | Free Ligand | 2121 | N/A | Baseline for para-CF₃ substituted aryl isocyanide [1]. |

| [(OC)₅Cr(CNAr4-CF₃)] | Cr(0) | 2132 | +11 | Mild σ -donation dominance over π -backbonding at a zero-valent center [1]. |

| Ir(CF₃ptz)₂(CNAr4-CF₃)(Cl) | Ir(III) | 2147 | +26 | Moderate electrophilic activation at a cationic Ir(III) center [3]. |

| [Ir(F₂ppy)₂(CNAr4-CF₃)₂]PF₆ | Ir(III) | 2156–2197 | +35 to +76 | Strong electrophilic character; highly activated for nucleophilic addition [2]. |

Self-Validating Experimental Protocol

Senior Scientist Insight: Isocyanides bearing strongly electron-withdrawing groups are notoriously prone to rapid decomposition and polymerization in the presence of trace acids, light, or extended storage. Generating the ligand in situ and immediately transferring it to the metal precursor is not just a convenience—it is a strict requirement for high-yield synthesis [3].

The following protocol describes a self-validating workflow for the synthesis and IR characterization of an Ir(III)-isocyanide complex.

Step-by-Step Methodology:

-

In Situ Ligand Generation: Dehydrate N -(4-(trifluoromethyl)phenyl)formamide using phosphorus oxychloride (POCl₃) and diisopropylamine in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

-

Causality Check: The formamide precursor exhibits a strong C=O stretch at ~1690 cm⁻¹. The successful formation of the free isocyanide is validated by the disappearance of this peak and the emergence of a sharp νC≡N band at 2121 cm⁻¹ [1].

-

-

Metal Complexation: Immediately transfer the freshly prepared 4-CF₃-PhNC (approx. 2 equivalents) to a solution containing a chloro-bridged Iridium dimer (e.g.,[Ir(C^Y)₂(μ-Cl)]₂) and a halide abstractor like AgPF₆ [2]. Stir at room temperature overnight under an inert argon atmosphere.

-

Causality Check: AgPF₆ abstracts the chloride, creating an open coordination site on the Ir(III) center, thermodynamically driving the coordination of the isocyanide [2].

-

-

Purification: Filter the reaction mixture through Celite to remove AgCl precipitates. Concentrate the filtrate and precipitate the product using diethyl ether or hexane. Purify further via silica gel column chromatography (CH₂Cl₂/hexane eluent) [3].

-

ATR-FTIR Characterization: Measure the infrared spectrum of the purified solid using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

-

Final Validation: The free ligand peak at 2121 cm⁻¹ must be completely absent. The appearance of new, strong νC≡N stretching vibrations in the >2140 cm⁻¹ region confirms successful coordination and the purity of the electrophilic complex [3].

-

Fig 2: Self-validating experimental workflow for synthesizing and characterizing isocyanide complexes.

References

-

Hart, M. D., Meyers, J. J., Wood, Z. A., Nakakita, T., Applegate, J. C., Erickson, N. R., Gerasimchuk, N. N., & Barybin, M. V. (2021). "Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered." Molecules, 26(4), 981. URL:[Link]

-

Cañada, L. M., Kölling, J., Wen, Z., Wu, J. I.-C., & Teets, T. S. (2021). "Cyano-Isocyanide Iridium(III) Complexes with Pure Blue Phosphorescence." Inorganic Chemistry, 60(9), 6391-6402. URL:[Link]

-

Na, H., Maity, A., Morshed, R., & Teets, T. S. (2017). "Bis-Cyclometalated Iridium Complexes with Chelating Dicarbene Ancillary Ligands." Organometallics, 36(15), 2965-2972. URL:[Link]

Sources

The Trifluoromethyl Group's Profound Electronic Influence on Aryl Isocyanide Reactivity: A Technical Guide for Researchers

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its potent electron-withdrawing properties, metabolic stability, and unique lipophilicity profile offer a powerful tool for modulating molecular characteristics. This in-depth technical guide explores the fundamental electronic effects of the trifluoromethyl group on the reactivity of aryl isocyanides. We will delve into the theoretical underpinnings of its influence, supported by spectroscopic data, and examine the practical consequences for key synthetic transformations, including multicomponent reactions and cycloadditions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical substituent's role in tuning chemical reactivity.

The Unique Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms.[1][2] This strong inductive effect (-I) is the primary driver of its influence on the reactivity of adjacent functional groups.[1][3] Unlike many other electron-withdrawing groups, the CF₃ group has a minimal resonance effect, meaning its electronic influence is predominantly transmitted through the sigma bond framework.

This potent inductive withdrawal of electron density has significant and predictable consequences for the aromatic ring and its substituents. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[4]

| Hammett Constant | Value | Interpretation |

| σₚ | +0.54 | Strong electron-withdrawing effect at the para position. |

| σₘ | +0.43 | Strong electron-withdrawing effect at the meta position. |

| Table 1: Hammett Substituent Constants for the Trifluoromethyl Group. The positive values indicate a strong electron-withdrawing character. |

The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic substitution and alters the electron density and, consequently, the reactivity of other functional groups attached to the ring, such as the isocyanide moiety.

Caption: Inductive electron withdrawal by the CF₃ group reduces electron density on the aryl ring and the isocyanide carbon.

Spectroscopic Manifestations of Electronic Effects

The electron-withdrawing influence of the trifluoromethyl group on the aryl isocyanide scaffold is readily observable through spectroscopic techniques, particularly Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

The stretching frequency of the isocyanide (N≡C) triple bond is sensitive to the electronic environment. Electron-withdrawing groups on the aryl ring tend to increase the contribution of the resonance structure where there is a partial positive charge on the nitrogen, which slightly weakens the N≡C bond and results in a lower stretching frequency. However, for very strong electron-withdrawing groups like CF₃, the inductive effect can also influence the bond polarity, leading to more complex shifts. For aryl isocyanides with electron-withdrawing substituents, the ν(N≡C) stretch typically appears in the range of 2120-2140 cm⁻¹.

| Compound | ν(N≡C) (cm⁻¹) |

| Phenyl isocyanide | ~2130 |

| 4-Nitrophenyl isocyanide | ~2125 |

| 4-(Trifluoromethyl)phenyl isocyanide | ~2135 |

| Table 2: Representative IR Stretching Frequencies of the Isocyanide Group in Substituted Aryl Isocyanides. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the isocyanide carbon is a sensitive probe of the electronic environment. The strong electron-withdrawing nature of the trifluoromethyl group leads to a deshielding of the carbons in the aromatic ring, causing them to resonate at a higher frequency (downfield). The isocyanide carbon itself is also affected, although the effect is transmitted through the aromatic system. Generally, electron-withdrawing groups on the aryl ring cause a downfield shift of the isocyanide carbon signal.

| Compound | δ (Isocyanide Carbon) (ppm) | δ (CF₃ Carbon) (ppm) |

| Phenyl isocyanide | ~169 | - |

| 4-Nitrophenyl isocyanide | ~171 | - |

| 4-(Trifluoromethyl)phenyl isocyanide | ~170 | ~124 (q, ¹JCF ≈ 272 Hz) |

| Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Aryl Isocyanides in CDCl₃. The quartet for the CF₃ carbon is due to coupling with the three fluorine atoms. |

Impact on the Reactivity of Aryl Isocyanides

The diminished electron density at the isocyanide carbon of trifluoromethyl-substituted aryl isocyanides has a profound impact on their reactivity, particularly in reactions where the isocyanide acts as a nucleophile.

Multicomponent Reactions: Passerini and Ugi Reactions

The Passerini and Ugi reactions are powerful multicomponent reactions (MCRs) that rely on the nucleophilic character of the isocyanide.[5] In these reactions, the isocyanide attacks an electrophilic carbonyl or iminium ion intermediate.

The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the isocyanide carbon, thereby decreasing the rate of these reactions.[1] This deactivating effect can lead to lower yields or require more forcing reaction conditions compared to aryl isocyanides bearing electron-donating or neutral substituents.[1]

Caption: Relationship between aryl substituent electronic effects and isocyanide reactivity in multicomponent reactions.

Field-Proven Insight: While the reduced reactivity of trifluoromethyl-substituted aryl isocyanides in Passerini and Ugi reactions can be a challenge, it can also be exploited for selective transformations in multifunctional molecules. By tuning the reaction conditions (e.g., using Lewis acid catalysis or higher temperatures), the desired MCR can often be achieved, albeit with potentially lower efficiency than their electron-rich counterparts.

Cycloaddition Reactions

Aryl isocyanides can participate in various cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, to form heterocyclic structures. The electron-deficient nature of trifluoromethyl-substituted aryl isocyanides can influence both the rate and regioselectivity of these reactions.

In [3+2] cycloadditions with 1,3-dipoles, the electron-deficient aryl isocyanide can act as a more electrophilic component, potentially accelerating reactions with electron-rich dipoles. However, the overall reactivity will depend on the specific frontier molecular orbital energies of the reactants. For instance, in reactions with azomethine ylides, the reduced nucleophilicity of the isocyanide might slow down the reaction.[6]

The presence of the trifluoromethyl group can also direct the regioselectivity of the cycloaddition. For example, in the reaction with nitrones, the electronic nature of the substituents on both the nitrone and the isocyanide will dictate the preferred orientation of addition.[1]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenyl Isocyanide

This protocol is adapted from the general procedure for the dehydration of formamides.

Materials:

-

4-(Trifluoromethyl)aniline

-

Ethyl formate

-

Sodium methoxide

-

Dichloromethane (anhydrous)

-

Triethylamine (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in an excess of ethyl formate.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-(trifluoromethyl)phenyl)formamide.

Step 2: Dehydration to 4-(Trifluoromethyl)phenyl Isocyanide

-

To a solution of N-(4-(trifluoromethyl)phenyl)formamide (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude isocyanide by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(trifluoromethyl)phenyl isocyanide. Caution: Isocyanides are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.

Caption: Synthetic workflow for the preparation of 4-(trifluoromethyl)phenyl isocyanide.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the reactivity of aryl isocyanides. Its strong inductive electron-withdrawing effect significantly reduces the nucleophilicity of the isocyanide carbon, a change that is clearly reflected in spectroscopic data and has profound consequences for chemical reactivity. In multicomponent reactions like the Passerini and Ugi reactions, this leads to a decrease in reaction rates. In cycloaddition reactions, the electronic nature of the trifluoromethyl-substituted aryl isocyanide can be harnessed to control reactivity and selectivity. A thorough understanding of these electronic effects is paramount for the rational design of experiments and the successful application of these valuable building blocks in the synthesis of novel pharmaceuticals and advanced materials.

References

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved March 28, 2026, from [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. (n.d.). Retrieved March 28, 2026, from [Link]

-

A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar. (1974). Retrieved March 28, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Retrieved March 28, 2026, from [Link]

-

Cycloaddition Reactions of α-Acidic Isocyanides with 1,3-Dipolar Azomethine Imines | Organic Letters - ACS Publications. (2014, July 23). Retrieved March 28, 2026, from [Link]

-

[3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN. (2021, June 17). Retrieved March 28, 2026, from [Link]

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.).

-

A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC. (2022, October 13). Retrieved March 28, 2026, from [Link]

-

anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014, March 4). Retrieved March 28, 2026, from [Link]

-

The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

-

The Catalytic Enantioselective Ugi Four-Component Reactions - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

-

Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. (2023, May 10). Retrieved March 28, 2026, from [Link]

-

4-(Trifluoromethyl)phenyl isocyanide | C8H4F3N | CID 2759412 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

-

The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A. (2021, September 30). Retrieved March 28, 2026, from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (2015, December 23). Retrieved March 28, 2026, from [Link]

-

The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC. (2012, March 6). Retrieved March 28, 2026, from [Link]

-

2.5: Carbon-13 NMR Spectroscopy - Chemistry LibreTexts. (2021, October 24). Retrieved March 28, 2026, from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved March 28, 2026, from [Link]

-

IR Chart. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. DSpace [open.bu.edu]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Isocyano-4-(trifluoromethyl)benzene: A Versatile Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-isocyano-4-(trifluoromethyl)benzene, a key building block in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, synthesis, and unique reactivity, with a particular focus on its application in constructing diverse molecular scaffolds for drug discovery. The narrative emphasizes the strategic importance of the isocyanide and trifluoromethyl moieties and provides detailed, field-proven protocols for its use in powerful multicomponent reactions. This document serves as an essential resource for scientists leveraging this versatile reagent to accelerate the development of novel therapeutics.

A Note on Chemical Identification: The topic of this guide is 1-Isocyano-4-(trifluoromethyl)benzene . It is crucial to note that this compound is correctly identified by CAS Number 139032-23-8 .[1][2][3] The CAS number 1551-09-3, as provided in the initial query, corresponds to an unrelated substance, "Propane, 2-(methylthio)-". Furthermore, this compound should not be confused with the chemically distinct 1-isocyanato-4-(trifluoromethyl)benzene (CAS 1548-13-6), which possesses an isocyanate (-NCO) group instead of an isocyanide (-N≡C) group.[4]

Physicochemical Properties and Molecular Structure

1-Isocyano-4-(trifluoromethyl)benzene is a specialized reagent whose physical and chemical characteristics are largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the unique electronic nature of the isocyanide functional group.

Key Data Summary

A compilation of the essential physicochemical data for 1-isocyano-4-(trifluoromethyl)benzene is presented below. This data is critical for its appropriate handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 139032-23-8 | [1][2][3][5] |

| Molecular Formula | C₈H₄F₃N | [1][2][5] |

| Molecular Weight | 171.12 g/mol | [1][2][5] |

| Density | Data not available. Estimated to be similar to the corresponding isocyanate (1.31 g/mL at 25 °C).[4] | N/A |

| Appearance | Typically a liquid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Methanol, THF) | Inferred from reactivity data |

Molecular Structure

The structure of 1-isocyano-4-(trifluoromethyl)benzene features a benzene ring substituted at the 1 and 4 positions with an isocyanide group and a trifluoromethyl group, respectively.

Caption: Molecular structure of 1-Isocyano-4-(trifluoromethyl)benzene.

Synthesis and Reactivity: A Senior Application Scientist's Perspective

Synthesis Pathway

The synthesis of aryl isocyanides like 1-isocyano-4-(trifluoromethyl)benzene is most commonly achieved through a two-step process starting from the corresponding aniline. The choice of this pathway is based on the wide availability of anilines and the reliability of the dehydration step.

-

Formamide Formation: 4-(Trifluoromethyl)aniline is first converted to the corresponding N-formyl derivative, N-(4-(trifluoromethyl)phenyl)formamide. This is typically achieved by reacting the aniline with formic acid or a mixed anhydride of formic and acetic acid.

-

Dehydration: The crucial step is the dehydration of the formamide to the isocyanide. This is an elimination reaction where a water molecule is removed. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosgene, or its safer solid equivalent, triphosgene, in the presence of a tertiary amine base like triethylamine.[6] The base is essential to neutralize the acidic byproducts.

This method is robust and scalable, making it a preferred route in both academic and industrial settings.

The Dual Nature of Isocyanide Reactivity

The isocyanide functional group is an electronic anomaly, best described as a resonance hybrid. This gives the terminal carbon atom both nucleophilic and electrophilic (carbenoid) character.[7] This amphiphilic nature is the cornerstone of its utility.[7]

-

Nucleophilic Character: The lone pair on the carbon allows it to attack electrophiles, most notably the carbonyl carbon of aldehydes and ketones, or the iminium ions formed in situ.

-

Electrophilic Character: Upon initial nucleophilic attack, the isocyanide carbon is transformed into a highly electrophilic nitrilium ion intermediate, which is then readily trapped by a nucleophile.[8]

The presence of the potent, electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring significantly influences this reactivity. It deactivates the aromatic ring and pulls electron density away from the isocyanide group. This electronic effect can modulate the reaction kinetics, often favoring reactions where the isocyanide acts as the electrophilic partner after initial activation of another component.[9]

Core Applications in Drug Discovery: Isocyanide-Based Multicomponent Reactions (IMCRs)

The true power of 1-isocyano-4-(trifluoromethyl)benzene in drug discovery is realized through its application in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules for biological screening.[10]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide.[11] These products are valuable scaffolds, serving as precursors to depsipeptides and other biologically active molecules.[9]

Caption: Experimental workflow for the Passerini three-component reaction.

Experimental Protocol: General Procedure for the Passerini Reaction

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol, 1.0 eq.) and the aldehyde or ketone (1.0 mmol, 1.0 eq.).

-

Solvent Addition: Dissolve the components in a suitable aprotic solvent (e.g., Dichloromethane, 2-3 mL).

-

Isocyanide Addition: Add 1-isocyano-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq.) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure α-acyloxy carboxamide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent IMCR. It combines an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to produce an α-acylamino amide, a peptidomimetic scaffold of high interest in pharmaceutical research.[9] The reaction is favored in polar protic solvents like methanol, which facilitate the initial formation of an imine from the aldehyde and amine.[9]

Sources

- 1. 139032-23-8|1-Isocyano-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Isocyano-4-(trifluoromethyl)benzene/CAS:139032-23-8-HXCHEM [hxchem.net]

- 3. 139032-23-8 | 1-Isocyano-4-(trifluoromethyl)benzene | Tetrahedron [thsci.com]

- 4. 4-(三氟甲基)异氰酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-异氰基-4-三氟甲基苯 CAS#139032-23-8 | FCMD全球食品接触材料法规查询-化规通 [hgt.cirs-group.com]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 10. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 11. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

Crystallographic and Synthetic Profiling of 1-Isocyano-4-(trifluoromethyl)benzene Metal Complexes: A Technical Guide

Executive Summary

1-Isocyano-4-(trifluoromethyl)benzene, widely referred to in literature as 4-trifluoromethylphenyl isocyanide (CNAr4-CF3), is a highly specialized, electron-deficient ancillary ligand used extensively in transition metal coordination chemistry[1]. For drug development professionals and materials scientists, the precise manipulation of metal-ligand electronics is critical for designing targeted catalysts, radiopharmaceuticals, and high-efficiency phosphors.

This whitepaper provides an in-depth technical analysis of the crystallographic properties, electronic behavior, and synthetic methodologies associated with CNAr4-CF3 metal complexes, with a specific focus on its role in stabilizing Ir(III) and Group IX metal centers[2].

Mechanistic Role: The Causality of the -CF3 Group

The selection of CNAr4-CF3 over standard alkyl or aryl isocyanides is rarely arbitrary; it is driven by the need to fundamentally alter the electronic structure of the resulting metal complex.

Organic isocyanides (C≡NR) are isolobal with carbon monoxide and engage in synergistic σ-donation and π-backbonding with transition metals. The inclusion of the strongly electron-withdrawing para-trifluoromethyl (-CF3) group exerts a profound inductive and mesomeric pull on the ligand's electron density.

-

Electrophilic Activation: The -CF3 group significantly lowers the energy of the isocyanide π* orbitals. When coordinated to an electron-rich metal center (e.g., Ir(III)), this facilitates enhanced M(dπ) → CNR(pπ*) back-bonding[3].

-

HOMO Stabilization: In cyclometalated iridium complexes, this strong π-acidic character stabilizes the metal-centered highest occupied molecular orbital (HOMO). This widens the HOMO-LUMO gap, shifting the triplet metal-to-ligand charge transfer (³MLCT) emission towards the high-energy, deep-blue region—a highly sought-after property in optoelectronics[4].

-

Chugaev-Type Reactivity: The withdrawal of electron density renders the coordinated isocyanide carbon highly electrophilic, making it an ideal precursor for nucleophilic attack by amines or hydrazines to form acyclic diaminocarbene (ADC) complexes[5].

Mechanistic pathway of HOMO stabilization via CF3-induced π-backbonding.

Crystallographic Data & Structural Metrics

Single-crystal X-ray diffraction (SCXRD) validates the structural impact of the CNAr4-CF3 ligand. In iridium complexes, the isocyanide C≡N internuclear distances and C≡N–C(aryl) angles vary little across different cyclometalating ligands, indicating that the strong Ir–C(isocyanide) bond dictates the local geometry[1].

Below is a summary of crystallographic parameters for representative CNAr4-CF3 derived complexes, showcasing the typical distorted octahedral geometry forced by the steric and electronic demands of the ligand sphere[5][6].

| Complex Type | Derivative / Precursor | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Ref |

| Ir(C^C:NHC)₂ (C^C:ADC) | Derived from CNAr4-CF3 | Triclinic | P-1 | a=14.228, b=15.407, c=16.166α=86.52, β=65.19, γ=85.67 | [6] |

| Ir(C^C:NHC)₂ (C^C:ADC) | Bulky Derivative | Monoclinic | C2/c | a=27.270, b=20.718, c=14.832β=116.00 | [6] |

| [(OC)₅Cr(CNAr4-CF3)] | Direct CNAr4-CF3 Complex | Monoclinic | P2₁/c | a=7.318, b=33.828, c=13.397β=115.58 | [7] |

Note: In bis-cyclometalated Ir(III) complexes, the nitrogen atoms of the C^N ligands consistently adopt a trans orientation relative to each other to minimize steric clash, while the isocyanide ligands occupy the remaining cis positions[5].

Self-Validating Experimental Protocols

Working with 1-Isocyano-4-(trifluoromethyl)benzene requires strict adherence to kinetic control due to the ligand's inherent instability. The free ligand is prone to polymerization and decomposition; therefore, it must be coordinated to the metal center immediately following its synthesis[1].

Protocol A: Synthesis of Mononuclear Ir(III) Isocyanide Complexes

This protocol details the cleavage of kinetically inert chloro-bridged iridium dimers using CNAr4-CF3[1][8].

-

Preparation: In a nitrogen-filled glovebox, dissolve the chloro-bridged Ir dimer [Ir(C^Y)2(μ-Cl)]2 (where C^Y is a cyclometalating ligand like CF3ptz) in anhydrous, deoxygenated CH₂Cl₂.

-

Ligand Addition: Immediately add 2.0 equivalents of freshly synthesized 1-isocyano-4-(trifluoromethyl)benzene.

-

Causality: The 2:1 stoichiometry ensures precise cleavage of the dimer into two mononuclear Ir(C^Y)2(CNAr4-CF3)(Cl) species without forcing a secondary substitution.

-

-

Reaction: Stir the mixture at room temperature overnight.

-

Causality: Room temperature is sufficient to overcome the activation barrier for bridge cleavage while preventing the thermal degradation of the free isocyanide.

-

-

Isolation: Filter the reaction mixture to remove insoluble impurities. Reduce the filtrate volume under vacuum and precipitate the product by adding a non-polar anti-solvent (hexane or diethyl ether).

-

Validation: The protocol is self-validating via ¹⁹F NMR spectroscopy. The appearance of a sharp, shifted singlet corresponding to the coordinated -CF3 group (distinct from the free ligand) confirms successful complexation[1].

Protocol B: Cascade Synthesis of ADC Complexes

Because the -CF3 group makes the isocyanide highly electrophilic, it can be seamlessly converted into an acyclic diaminocarbene (ADC)[4][9].

-

Nucleophilic Attack: Treat the isolated Ir(C^Y)2(CNAr4-CF3)(Cl) complex with an excess of a primary amine (e.g., propylamine) in a suitable solvent.

-

Base-Assisted Cyclometalation: Introduce a mild base (e.g., K₂CO₃).

-

Causality: The amine attacks the electrophilic isocyanide carbon, forming an intermediate amidinium species. The base facilitates the subsequent deprotonation and cyclometalation of the ADC intermediate, driving the cascade to completion.

-

-

Purification: Purify the resulting neutral, tris-chelated heteroleptic product via silica gel column chromatography.

Synthesis cascade from Ir(III) dimers to ADC complexes via isocyanide coordination.

Conclusion

The integration of 1-Isocyano-4-(trifluoromethyl)benzene into transition metal frameworks provides a robust mechanism for tuning electronic properties. By understanding the causality behind its strong π-accepting nature and electrophilic reactivity, researchers can predictably engineer complex crystallographic architectures and highly efficient optoelectronic materials.

References

- Cyano-Isocyanide Iridium(III) Complexes with Pure Blue Phosphorescence.Inorganic Chemistry - ACS Publications.

- Mixed-Carbene Cyclometalated Iridium Complexes with Saturated Blue Luminescence.ChemRxiv.

- Bis-Cyclometalated Iridium Complexes with Chelating Dicarbene Ancillary Ligands.Organometallics - ACS Publications.

- Blue-phosphorescent bis-cyclometalated iridium complexes with aryl isocyanide ancillary ligands.Polyhedron - NSF PAR.

- Mixed-carbene cyclometalated iridium complexes with saturated blue luminescence (Crystal Data).PMC - NIH.

- Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered.MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Mixed-carbene cyclometalated iridium complexes with saturated blue luminescence - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01386E [pubs.rsc.org]

The Electronic Architecture of 1-Isocyano-4-(trifluoromethyl)benzene: Dipole Moment, Electronegativity, and Molecular Physics

Executive Summary

1-Isocyano-4-(trifluoromethyl)benzene (also known as 4-trifluoromethylphenyl isocyanide) represents a fascinating case study in physical organic chemistry. By positioning two of the most potent electron-withdrawing groups (EWGs) at the para positions of a benzene ring, the molecule becomes a highly tuned arena for competing inductive and resonance effects. This technical guide deconstructs the electronic architecture of this molecule, analyzing the group electronegativity of its substituents, the geometric cancellation of its dipole moment, and the self-validating experimental protocols used to quantify these phenomena.

Molecular Geometry and Electronic Structure

The core structure of 1-isocyano-4-(trifluoromethyl)benzene[1] consists of a central π -electron reservoir (the benzene ring) flanked by a trifluoromethyl group (–CF₃) at position 4 and an isocyano group (–N≡C) at position 1.

The electronic behavior of the molecule is dictated by the distinct ways these two groups withdraw electron density:

-

The –CF₃ Group: Operates almost exclusively through a powerful σ -bond inductive effect (-I), pulling electron density outward from the ring.

-

The –N≡C Group: Operates through a combination of inductive (-I) and resonance (-R) effects. Unlike nitriles, isocyanides are characterized by a dominant zwitterionic resonance structure ( R−N+≡Cˉ )[2]. This formal charge distribution heavily localizes electron density on the terminal carbon.

Diagram illustrating the opposing dipole moment vectors and electronic pull in the target molecule.

Group Electronegativity: The –CF₃ and –NC Moieties

In complex organic molecules, atomic electronegativity is insufficient for predicting electron distribution; instead, we rely on group electronegativity ( χg ) .

The Trifluoromethyl Group (–CF₃)

The –CF₃ group has a Pauling electronegativity equivalent of approximately 3.3, making it one of the strongest inductive electron-withdrawing groups available in drug design[3]. It significantly enhances lipophilicity and metabolic stability while exerting a strong pull on the aromatic ring's σ -framework ( σI=0.39 ).

The Isocyano Group (–N≡C)

The isocyano group possesses a group electronegativity of approximately 3.0. In coordination chemistry, it acts as a robust σ -donor and a potent π -acceptor. The presence of the para –CF₃ group further drains electron density from the ring, which in turn increases the π -acidity (electron-accepting capability) of the isocyano group when it binds to transition metals[4].

Quantitative Electronic Parameters

| Property | Trifluoromethyl (–CF₃) | Isocyano (–N≡C) | 1-Isocyano-4-(trifluoromethyl)benzene |

| Group Electronegativity ( χg ) | ~3.3 | ~3.0 | N/A (Composite System) |

| Hammett Constant ( σp ) | 0.54 | 0.48 | N/A |

| Inductive Effect ( σI ) | 0.39 | 0.53 | N/A |

| Group Dipole Moment ( μ ) | 2.86 D | 3.44 – 3.56 D | ~0.70 D (Calculated Net) |

| Vector Direction | Outward (Towards F) | Outward (Towards C) | Outward (Towards NC) |

Vectorial Cancellation: The Dipole Moment Paradox

A molecule's macroscopic dipole moment ( μ ) is the vector sum of its individual group dipoles. 1-Isocyano-4-(trifluoromethyl)benzene presents a classic paradox of physical organic chemistry: it contains two highly polar functional groups, yet exhibits a remarkably low net polarity.

-

Benzotrifluoride Dipole: The dipole moment of monosubstituted benzotrifluoride is ~2.86 D, with the vector pointing from the center of the aromatic ring toward the fluorine atoms.

-

Phenyl Isocyanide Dipole: The dipole moment of monosubstituted phenyl isocyanide is ~3.44 to 3.56 D[5]. Because the zwitterionic resonance structure ( R−N+≡Cˉ ) dominates, the vector points from the ring toward the terminal carbon atom.

-

Vector Addition: Because the groups are situated para to one another (1,4-substitution), their dipole vectors are collinear (separated by a 180° angle) and point in opposite directions away from the ring center.

The theoretical net dipole moment is the scalar difference of these vectors: